molecular formula C17H18N4 B2641521 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850244-88-1

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2641521
CAS No.: 850244-88-1
M. Wt: 278.359
InChI Key: RQRJMOAEOYYTPV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized . The antitumor activities of the synthesized compounds were tested by A549 and H1975 cell lines with larotrectinib as the positive control drugs .


Molecular Structure Analysis

Pyrazolo [1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Compounds 5b and 5d have excellent inhibitory rates on H1975 cell line (overexpressed EGFR L858R/T790M), and the result was shown in Fig. 1 .


Physical and Chemical Properties Analysis

The molecular docking of the selected compounds with protein was carried out to further explain the binding modes and the ADME data of the compounds were predicted, which showed that the compounds had good physicochemical property and biological characteristics .

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including the ultrasonic sonochemical method for rapid synthesis with satisfactory yields, highlighting the efficiency of modern synthetic techniques in producing these compounds under mild conditions and short reaction times Buriol et al., 2013. Such methods are crucial for generating libraries of these compounds for further biological evaluation.

Potential Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a range of biological activities, indicating their potential as pharmacological therapeutic agents. For instance, specific derivatives have shown anti-mycobacterial activity against Mycobacterium tuberculosis, suggesting their potential role in treating tuberculosis Sutherland et al., 2022. Moreover, compounds within this family have exhibited anticancer and anti-5-lipoxygenase activities, further indicating their versatility in drug discovery for treating various diseases Rahmouni et al., 2016.

Mechanism of Action

Future Directions

This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The high research value and broad application prospects make it be one of the research hotspots of antitumor drugs in recent years .

Properties

IUPAC Name

5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJMOAEOYYTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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